molecular formula C11H17F2NO4 B15226827 2-((tert-Butoxycarbonyl)amino)-4,4-difluorocyclopentane-1-carboxylic acid

2-((tert-Butoxycarbonyl)amino)-4,4-difluorocyclopentane-1-carboxylic acid

Cat. No.: B15226827
M. Wt: 265.25 g/mol
InChI Key: LYWABOYEWJKFHC-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-4,4-difluorocyclopentane-1-carboxylic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group, along with a difluorocyclopentane ring The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during various synthetic steps

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-4,4-difluorocyclopentane-1-carboxylic acid typically involves the protection of an amino group with a Boc group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction is usually carried out in solvents such as tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .

Industrial Production Methods

In an industrial setting, the synthesis of Boc-protected compounds can be optimized using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-4,4-difluorocyclopentane-1-carboxylic acid primarily involves the protection and deprotection of the amino group. The Boc group provides stability to the amino group during synthetic steps and can be selectively removed under mild acidic conditions . This allows for the controlled synthesis of complex molecules without unwanted side reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((tert-Butoxycarbonyl)amino)-4,4-difluorocyclopentane-1-carboxylic acid is unique due to the presence of the difluorocyclopentane ring, which imparts distinct chemical properties and reactivity compared to other Boc-protected compounds. This structural feature makes it particularly useful in the design of novel molecules for various applications.

Properties

Molecular Formula

C11H17F2NO4

Molecular Weight

265.25 g/mol

IUPAC Name

4,4-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-7-5-11(12,13)4-6(7)8(15)16/h6-7H,4-5H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

LYWABOYEWJKFHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC1C(=O)O)(F)F

Origin of Product

United States

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